Thiourea, N-butyl-N'-(3-fluorophenyl)-
Description
Thiourea, N-butyl-N'-(3-fluorophenyl)- is a substituted thiourea derivative featuring an n-butyl group and a 3-fluorophenyl moiety attached to the thiourea core. Thioureas are renowned for their diverse applications, including corrosion inhibition (e.g., N-furfuryl-N'-phenyl thiourea in acid media ), biological activities (antimicrobial, cytotoxic) , and coordination chemistry .
Properties
CAS No. |
62644-16-0 |
|---|---|
Molecular Formula |
C11H15FN2S |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1-butyl-3-(3-fluorophenyl)thiourea |
InChI |
InChI=1S/C11H15FN2S/c1-2-3-7-13-11(15)14-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H2,13,14,15) |
InChI Key |
RJSJIUWUWQGNKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NC1=CC(=CC=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Physicochemical Properties
The molecular structure, substituents, and physicochemical properties of N-butyl-N'-(3-fluorophenyl)thiourea are compared below with key analogues:
Key Observations :
- Fluorine vs. Trifluoromethyl : The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, whereas trifluoromethyl (CF₃) substituents (e.g., ) significantly increase acidity and metabolic stability.
- Extended Conjugation : Compounds like with benzopyran moieties exhibit enhanced π-conjugation, which may improve binding affinity in pharmacological contexts.
Antimicrobial and Cytotoxic Profiles
- N-(3-Trifluoromethyl)benzoyl-N′-aryl thioureas (e.g., ) demonstrate potent antimicrobial and antiurease activities, attributed to the CF₃ group's electron-withdrawing effects and hydrogen-bonding capabilities.
- Fluorinated Analogues: The 3-fluorophenyl group in the target compound may similarly enhance antimicrobial activity compared to non-fluorinated derivatives (e.g., N,N'-bis(3-methylphenyl)thiourea ), though direct comparative studies are lacking.
- Thiadiazole-Thiourea Hybrids : Compounds like 2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide () show cytotoxic activity against MCF-7 cells, suggesting fluorophenyl groups synergize with heterocyclic moieties for bioactivity .
Corrosion Inhibition
- N-furfuryl-N'-phenyl thiourea () inhibits mild steel corrosion in acidic media via adsorption. The n-butyl and 3-fluorophenyl groups in the target compound may alter adsorption kinetics due to differences in hydrophobicity and electronic effects .
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